
1-Ethyl-3-(2-methylhydrazono)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(2-methylhydrazono)indolin-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with ethyl iodide and 2-methylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-methylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylhydrazono groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of indolin-2-one, including 1-Ethyl-3-(2-methylhydrazono)indolin-2-one, exhibit significant anticancer properties. For example, compounds related to this structure have been shown to induce apoptosis in cancer cells. A study demonstrated that specific hydrazinoindolin-2-one derivatives displayed cytotoxic activity against HepG2 liver cancer cells with IC50 values ranging from 1.0 to 2.4 µM. The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to increased levels of caspase-3 activation .
Structure-Activity Relationship (SAR)
The exploration of SAR for these compounds has revealed that modifications at various positions can enhance their anticancer efficacy. For instance, the introduction of different alkyl groups on the indole moiety has been systematically studied to optimize cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116 . This ongoing research aims to develop more potent anticancer agents based on the indolin-2-one framework.
Synthetic Applications
Organocatalysis
this compound has potential applications as an organocatalyst in synthetic organic chemistry. Its unique structure allows it to participate in various catalytic transformations under mild conditions. Research has highlighted the utility of related compounds in facilitating reactions such as cyanosilylation of carbonyl compounds, demonstrating high turnover frequencies (TOFs) even at low catalyst loadings .
Material Science
Development of Functional Materials
The indolin-2-one scaffold is being explored for its potential use in developing functional materials, particularly in the field of organic electronics and photonic devices. The ability to modify the electronic properties through structural changes opens avenues for creating materials with tailored functionalities for applications such as sensors and light-emitting devices .
Table 1: Anticancer Activity of Indolin-2-One Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
IIa | HepG2 | 1.0 | Apoptosis via Bax/Bcl-2 modulation |
IIb | MCF-7 | 1.84 | Caspase activation |
IIc | HCT-116 | 3.31 | Cell cycle disruption |
Table 2: Organocatalytic Performance
Reaction Type | Catalyst Loading (%) | TOF (h⁻¹) | Yield (%) |
---|---|---|---|
Cyanosilylation of Aldehydes | 0.005 | 10,843 | >90 |
Cyanosilylation of Ketones | 0.001 | 10,602,410 | >85 |
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interfere with viral replication processes, making it a potential antiviral agent .
Comparison with Similar Compounds
- 1-Methyl-3-(2-methylhydrazono)indolin-2-one
- 1-Ethyl-3-(2-ethylhydrazono)indolin-2-one
- 1-Propyl-3-(2-methylhydrazono)indolin-2-one
Comparison: 1-Ethyl-3-(2-methylhydrazono)indolin-2-one is unique due to its specific ethyl and methylhydrazono substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the ethyl group may enhance its lipophilicity, affecting its bioavailability and interaction with biological targets .
Biological Activity
1-Ethyl-3-(2-methylhydrazono)indolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 1-ethylindolin-2-one with 2-methylhydrazinecarboxaldehyde. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of indolin-2-one can induce apoptosis in cancer cells through several mechanisms:
- Induction of Apoptosis : The compound has been reported to significantly increase early and late apoptosis in MCF-7 breast cancer cells. This is evidenced by a substantial rise in caspase-3 and caspase-9 activity, along with increased levels of cytochrome C and Bax, while decreasing Bcl-2 expression .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This effect is crucial for its anticancer potential .
Neuroprotective Effects
Research indicates that indolinone derivatives may also exhibit neuroprotective properties. For instance, compounds with similar structures have shown promise in inhibiting β-amyloid aggregation, which is a hallmark of Alzheimer’s disease. The inhibition potency has been linked to specific structural modifications on the indole core .
Structure-Activity Relationships (SAR)
Understanding the SAR is key to optimizing the biological activity of this compound:
Modification | Effect on Activity |
---|---|
N-Alkyl substitutions | Enhanced lipophilicity and potency |
Methylation of hydrazone NH | Significant decrease in inhibition potency |
Bulky substituents on indole nitrogen | Improved antiaggregating activity |
This table summarizes how different structural modifications can impact the biological efficacy of related compounds.
Case Studies
Several studies have focused on the biological evaluation of hydrazonoindolin-2-one derivatives:
- Cytotoxicity Assessment : A series of hydrazonoindolin-2-one derivatives were synthesized and tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). The results indicated that specific modifications led to enhanced antiproliferative activity .
- Neuroprotective Studies : In vitro assays demonstrated that certain derivatives could protect neuronal cells from Aβ toxicity by disrupting aggregation processes .
Q & A
Q. Basic: What synthetic methodologies are employed for the preparation of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one analogs?
Answer:
Synthesis typically involves refluxing indole derivatives (e.g., 1H-indole-2,3-dione) with hydrazine compounds in ethanol under acid catalysis (e.g., p-toluene sulphanilic acid). For example, similar hydrazono-indolinones were synthesized via 4-hour reflux, followed by recrystallization (ethanol) or column chromatography, yielding 68–87% . Optimization includes adjusting molar ratios and reaction time to improve purity and yield.
Q. Basic: Which analytical techniques are critical for confirming the structure of hydrazono-indolin-2-one derivatives?
Answer:
Key techniques include:
- Elemental analysis (CHNS): Validates molecular composition (e.g., C: 62.78% calculated vs. 62.81% observed) .
- NMR spectroscopy: 1H/13C NMR confirms substituent positions and hydrazone tautomerism.
- Mass spectrometry (MS): Determines molecular ion peaks (e.g., C18H14N7O at m/z 344.12) .
Discrepancies require repeated measurements, solvent purity checks, and alternative methods like X-ray crystallography.
Q. Advanced: How can researchers address contradictions between computational predictions and experimental biological activity data?
Answer:
- Multi-software validation: Use Schrödinger Maestro for docking and Epik for protonation state corrections .
- Force field adjustments: Optimize parameters (e.g., OPLS4) to better model ligand-receptor interactions.
- Binding site flexibility: Incorporate molecular dynamics to account for protein conformational changes .
- Experimental validation: Re-test compounds under standardized bioassay conditions to resolve discrepancies.
Q. Advanced: What factorial design approaches optimize reaction conditions for synthesizing hydrazono-indolin-2-one derivatives?
Answer:
A full factorial design can systematically test variables (temperature, catalyst concentration, time). For example:
- Factors: Reflux time (4–8 hrs), acid catalyst concentration (0.5–2.0 mol%), solvent ratio (ethanol/THF).
- Response: Yield and purity.
Statistical tools (ANOVA) identify significant factors, reducing experimental runs by ~40% while achieving >85% yield .
Q. Advanced: How to enhance stereoselectivity in spiroannulation reactions involving indolin-2-one cores?
Answer:
- Chiral auxiliaries: Use tert-butoxycarbonyl (Boc) groups to direct stereochemistry during [4+2] cycloadditions.
- Asymmetric catalysis: Employ Lewis acids (e.g., ZnCl2) at controlled temperatures (-78°C to RT) to achieve >70% diastereomeric excess .
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) isolates stereoisomers.
Q. Basic: What purification methods are most effective for isolating hydrazono-indolin-2-one products?
Answer:
- Recrystallization: Ethanol or methanol effectively removes impurities, yielding high-purity crystals (e.g., 68% recovery) .
- Column chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) separates byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .
Q. Advanced: How to resolve spectral data contradictions in hydrazono-indolin-2-one characterization?
Answer:
- NMR reassignment: Compare experimental shifts with computed spectra (DFT calculations) to verify tautomeric forms.
- Isotopic labeling: Use 15N-labeled hydrazines to track hydrazone connectivity via 2D NMR (HSQC, HMBC) .
- X-ray diffraction: Resolve ambiguous structures by determining crystal packing and hydrogen-bonding networks.
Q. Basic: What safety protocols are critical when handling hydrazine derivatives in synthesis?
Answer:
- Ventilation: Use fume hoods to avoid inhaling hydrazine vapors.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Waste disposal: Neutralize acidic residues before disposal (e.g., sodium bicarbonate) .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-3-(methyldiazenyl)indol-2-ol |
InChI |
InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3 |
InChI Key |
GTYCPVCHEIYCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.